1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16FN3O5S2 and its molecular weight is 473.49. The purity is usually 95%.
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Biological Activity
The compound 1-((4-fluorobenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide , with CAS number 868678-65-3 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C21H16FN3O5S2, with a molecular weight of 473.5 g/mol . Its structure includes a dihydropyridine core, which is often associated with various biological activities such as anti-inflammatory and analgesic effects.
Property | Value |
---|---|
Molecular Formula | C21H16FN3O5S2 |
Molecular Weight | 473.5 g/mol |
CAS Number | 868678-65-3 |
Anti-inflammatory and Analgesic Effects
Recent studies have indicated that compounds similar to This compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of these enzymes leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.
In a comparative study, compounds with structural similarities to this compound demonstrated IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, significantly lower than those for COX-1, indicating a higher selectivity for COX-2 . The analgesic activity was measured against sodium diclofenac, showing comparable effectiveness with protection rates between 40% to 51% .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- COX Inhibition : By selectively inhibiting COX-2, it reduces inflammatory mediators.
- Cyclic AMP Modulation : Similar compounds have been shown to elevate intracellular cAMP levels, which can further modulate inflammatory responses .
- Cytokine Regulation : The compound may influence the expression of pro-inflammatory cytokines such as TNF and IL-17 .
Study on Inflammatory Models
In an experimental model of inflammation, a related compound demonstrated significant reduction in edema after administration, with effects observed within one hour and lasting up to three hours post-treatment. The highest anti-inflammatory activity recorded was approximately 86% , surpassing that of standard treatments like sodium diclofenac .
Antimicrobial Activity
Research has also suggested that benzothiazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown potent antibacterial and antifungal activities in vitro, indicating potential applications in treating infections .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S2/c1-32(28,29)15-8-9-17-18(11-15)31-21(23-17)24-19(26)16-3-2-10-25(20(16)27)30-12-13-4-6-14(22)7-5-13/h2-11H,12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYBYCGENHUFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.